molecular formula C8H18N2S B15250724 N-Isopropyl-N-tert-butylthiourea

N-Isopropyl-N-tert-butylthiourea

Cat. No.: B15250724
M. Wt: 174.31 g/mol
InChI Key: RPFGLAOHSKJGGF-UHFFFAOYSA-N
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Description

N-Isopropyl-N-tert-butylthiourea is an organic compound with the molecular formula C8H18N2S. It is a thiourea derivative, characterized by the presence of both isopropyl and tert-butyl groups attached to the nitrogen atoms. This compound is known for its applications as an intermediate in the synthesis of various chemicals, particularly in the agrochemical industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Isopropyl-N-tert-butylthiourea can be synthesized through the reaction of tert-butyl isothiocyanate with isopropylamine. The reaction typically occurs under mild conditions, often at room temperature, and yields the desired thiourea derivative .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction is carefully controlled to ensure high purity and yield. The process may involve additional purification steps such as recrystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-Isopropyl-N-tert-butylthiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Isopropyl-N-tert-butylthiourea has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.

    Industry: It is utilized in the production of agrochemicals, particularly insecticides

Mechanism of Action

The mechanism of action of N-Isopropyl-N-tert-butylthiourea involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-tert-Butyl-N’-isopropylthiourea
  • N-Methyl-N-tert-butylthiourea
  • N-Ethyl-N-tert-butylthiourea

Uniqueness

N-Isopropyl-N-tert-butylthiourea is unique due to the presence of both isopropyl and tert-butyl groups, which confer specific steric and electronic properties. These properties influence its reactivity and interactions with other molecules, making it distinct from other thiourea derivatives .

Properties

Molecular Formula

C8H18N2S

Molecular Weight

174.31 g/mol

IUPAC Name

1-tert-butyl-1-propan-2-ylthiourea

InChI

InChI=1S/C8H18N2S/c1-6(2)10(7(9)11)8(3,4)5/h6H,1-5H3,(H2,9,11)

InChI Key

RPFGLAOHSKJGGF-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(=S)N)C(C)(C)C

Origin of Product

United States

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